molecular formula C20H16Cl2O5 B12198856 propan-2-yl {[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate

propan-2-yl {[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate

Cat. No.: B12198856
M. Wt: 407.2 g/mol
InChI Key: FJMYWTRGYDMMOX-WSVATBPTSA-N
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Description

Propan-2-yl {[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is a complex organic compound with the molecular formula C20H16Cl2O5 It is known for its unique chemical structure, which includes a benzofuran ring and dichlorobenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl {[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate typically involves the condensation of 2,4-dichlorobenzaldehyde with 3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl {[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the benzylidene moiety to a benzyl group.

    Substitution: Halogen atoms in the dichlorobenzylidene moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Propan-2-yl {[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of propan-2-yl {[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl {[(2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate: Similar structure but with different positions of chlorine atoms.

    Propan-2-yl {[(2Z)-2-(2,4-difluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate: Fluorine atoms instead of chlorine.

    Propan-2-yl {[(2Z)-2-(2,4-dimethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate: Methyl groups instead of chlorine.

Uniqueness

The uniqueness of propan-2-yl {[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate lies in its specific substitution pattern and the presence of both benzofuran and dichlorobenzylidene moieties

Properties

Molecular Formula

C20H16Cl2O5

Molecular Weight

407.2 g/mol

IUPAC Name

propan-2-yl 2-[[(2Z)-2-[(2,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate

InChI

InChI=1S/C20H16Cl2O5/c1-11(2)26-19(23)10-25-14-5-6-15-17(9-14)27-18(20(15)24)7-12-3-4-13(21)8-16(12)22/h3-9,11H,10H2,1-2H3/b18-7-

InChI Key

FJMYWTRGYDMMOX-WSVATBPTSA-N

Isomeric SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/O2

Canonical SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)O2

Origin of Product

United States

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